Vinylferrocen
Description
General Significance of Ferrocene (B1249389) as a Redox-Active Metallocene in Chemical Sciences
The discovery and characterization of ferrocene in 1951 marked a pivotal moment in chemistry, effectively launching the field of modern organometallic chemistry. cmu.eduwikipedia.orgnih.gov Ferrocene, with its "sandwich" structure comprising an iron atom situated between two parallel cyclopentadienyl (B1206354) rings, exhibits remarkable stability. wikipedia.orgresearchgate.net It is an 18-electron organometallic compound that is resistant to air, water, and strong bases, and can be heated to 400°C without decomposing. wikipedia.org
A key feature of ferrocene that underpins its scientific importance is its stable and reversible one-electron redox behavior. researchgate.netrsc.org It undergoes a clean, reversible oxidation to the ferrocenium (B1229745) cation (Fc⁺) at a well-defined electrochemical potential. wikipedia.orgresearchgate.net This property has led to its widespread use as a reliable internal standard for calibrating redox potentials in non-aqueous electrochemistry. wikipedia.org The ease with which the cyclopentadienyl rings can be functionalized allows for the tuning of this redox potential; electron-withdrawing groups make oxidation more difficult, while electron-donating groups make it easier. wikipedia.orgresearchgate.net Due to its unique structure, stability, and electrochemical characteristics, ferrocene and its derivatives are fundamental building blocks in various fields, including the development of catalysts, electrochemical sensors, and advanced polymeric materials. nih.govresearchgate.netarxiv.org
Rationale for Vinylferrocene as a Versatile Building Block in Academic Research
Vinylferrocene, with the chemical formula (C₅H₅)Fe(C₅H₄CH=CH₂), is the ferrocene analogue of styrene (B11656) and serves as a crucial monomer for incorporating the electroactive ferrocene unit into polymer chains. wikipedia.orgwikipedia.org Its utility as a versatile building block stems from the presence of the vinyl group, which can readily undergo polymerization and other chemical transformations, while retaining the inherent redox properties of the ferrocene core. thieme-connect.comguidechem.com
The synthesis of vinylferrocene is well-established and can be achieved through several reliable methods, making it accessible for research purposes. Common synthetic routes start from ferrocene and proceed via intermediates like acetylferrocene (B1663952) or ferrocenecarboxaldehyde. wikipedia.orgthieme-connect.comhep.com.cnthieme-connect.com The most prevalent methods include the dehydration of α-hydroxyethylferrocene or the Wittig reaction of ferrocenecarboxaldehyde. wikipedia.orgacs.org
Table 1: Selected Synthetic Routes to Vinylferrocene
| Starting Material | Key Reagents | Intermediate | Final Step | Overall Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| Ferrocene | Acetic anhydride, Phosphoric acid | Acetylferrocene | Reduction (NaBH₄) followed by dehydration | ~62% | thieme-connect.com, thieme-connect.com |
| Ferrocene | Acetyl chloride, AlCl₃ | Acetylferrocene | Reduction (NaBH₄) followed by dehydration | Not specified | thieme-connect.com |
| Ferrocenecarboxaldehyde | Methyltriphenylphosphonium bromide (Wittig Reagent) | Not applicable | Wittig reaction | Not specified | thieme-connect.com, wikipedia.org |
| Ferrocenecarboxaldehyde | Petasis reagent (Cp₂TiMe₂) | Not applicable | Methylenation | Not specified | thieme-connect.com |
The primary application of vinylferrocene is as a monomer for producing redox-active polymers, most notably polyvinylferrocene (PVFc). wikipedia.org This polymerization can be achieved through various techniques, including free radical, cationic, and anionic polymerization. cmu.edutu-dresden.de The resulting polymers have the ferrocene unit as a pendant group attached to the main polymer backbone. cmu.edu
Furthermore, vinylferrocene is frequently used in copolymerization with other monomers, such as styrene, methyl methacrylate (B99206) (MMA), or N-isopropylacrylamide. hep.com.cnnih.govresearchgate.net This approach allows for the creation of new materials with tailored properties. For example, copolymerization with MMA can improve the solubility and processing characteristics of the resulting polymer compared to neat polyvinylferrocene. nih.gov These copolymers combine the redox activity of the ferrocene units with the physical properties of the comonomer, leading to applications as redox-responsive materials, electroactive films, and functional coatings. nih.govrsc.org
Beyond polymerization, the vinyl group's reactivity makes vinylferrocene a versatile substrate for other important organic reactions. It can participate in Diels-Alder cycloadditions and thiol-ene reactions. rsc.orgthieme-connect.comacs.org In a fascinating application of its redox properties, the oxidation of the ferrocene unit to ferrocenium transforms the electron-rich vinylferrocene into an electron-deficient species, making it a powerful dienophile for Diels-Alder reactions. rsc.org The ability to switch its reactivity via a simple redox process highlights its utility as a "redox auxiliary" in synthesis. rsc.org This versatility has established vinylferrocene as a key component in the development of smart materials, sensors, and advanced functional polymers. rsc.orgpolysciences.com
Table 2: Examples of Polymers Derived from Vinylferrocene
| Polymer/Copolymer | Polymerization Method | Key Properties/Features | Potential Application(s) | Reference(s) |
|---|---|---|---|---|
| Polyvinylferrocene (PVFc) | Anionic, Radical, Cationic | Redox-active, electrochemically stable | Electrode materials, glucose sensors, charge storage | tu-dresden.de, wikipedia.org, polysciences.com |
| Poly(vinylferrocene-co-styrene) | Radical Polymerization | Improved dispersibility for CNTs | Conductive composites | hep.com.cn |
| Poly(vinylferrocene-co-methyl methacrylate) | Radical Polymerization | Soluble in common organic solvents, suitable for nanoimprint lithography (NIL) | Redox-responsive 3D micro/nano-patterns | nih.gov |
| Poly(vinylferrocene)-b-poly(ethylene oxide) | Anionic Polymerization, ROP | Water-soluble, forms micelles in aqueous solution | Drug delivery | acs.org |
| Poly(vinylferrocene) as binder additive | Not applicable | Increases ionic conductivity, confines polysulfides | Lithium-Sulfur Batteries | acs.org |
Structure
2D Structure
Properties
Molecular Formula |
C12H12Fe |
|---|---|
Molecular Weight |
212.07 g/mol |
InChI |
InChI=1S/C7H7.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h2-6H,1H2;1-5H; |
InChI Key |
LCPVTGDQYVLJHU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C[CH]C=C1.C1=C[CH]C=C1.[Fe] |
Origin of Product |
United States |
Synthetic Methodologies for Vinylferrocene and Advanced Derivatives
Established Synthetic Pathways to Vinylferrocene
Several methods have been developed for the preparation of vinylferrocene, ranging from classic organic reactions to multi-step sequences.
The Wittig reaction is a versatile method for synthesizing vinylferrocene, typically involving the reaction of ferrocenecarboxaldehyde with a phosphonium (B103445) ylide. This approach allows for the formation of the carbon-carbon double bond with good control. For instance, the reaction of ferrocenecarboxaldehyde with the ylide Ph₃P=CH₂ (generated in situ from methyl(triphenyl)phosphonium bromide and a base like butyllithium) yields vinylferrocene wikipedia.orgscienceinfo.comcas.czpittstate.edu. This method has also been adapted for solid-state synthesis, offering faster reaction times and higher yields, often producing the E-isomer predominantly jlu.edu.cn.
Table 1: Wittig Reaction Synthesis of Vinylferrocene
| Starting Materials | Reagents/Conditions | Product | Typical Yield | Reference(s) |
| Ferrocenecarboxaldehyde | Ph₃P=CH₂ (ylide), Base (e.g., BuLi) | Vinylferrocene | High | wikipedia.orgscienceinfo.comcas.czpittstate.edu |
| Ferrocenecarboxaldehyde | Phosphonium salt, NaOH, Grinding (solid-state) | Vinylferrocene | 60-90% | jlu.edu.cn |
| 1'-(Diphenylphosphanyl)ferrocene-1-carbaldehyde | Ph₃P=CH₂, BuLi | 1-(Diphenylphosphanyl)-1′-vinylferrocene | High | cas.cz |
Another common route to vinylferrocene involves the dehydration of 1-hydroxyethylferrocene (α-hydroxyethylferrocene) wikipedia.orgroyalholloway.ac.ukresearchgate.net. The precursor, 1-hydroxyethylferrocene, is readily synthesized by the reduction of acetylferrocene (B1663952), typically using sodium borohydride (B1222165) wikipedia.orgresearchgate.netshu.ac.uk. The subsequent dehydration of the alcohol can be achieved using various dehydrating agents or conditions, such as alumina (B75360) or copper(II) catalysts, to eliminate water and form the vinyl group thieme-connect.de. This method provides a straightforward pathway from commercially available acetylferrocene.
Table 2: Dehydration Route to Vinylferrocene
| Starting Material | Intermediate Synthesis | Dehydration Agent/Conditions | Product | Typical Yield | Reference(s) |
| Acetylferrocene | Reduction with NaBH₄ to 1-hydroxyethylferrocene (98%) | Alumina, Copper(II) | Vinylferrocene | High | wikipedia.orgresearchgate.netshu.ac.ukthieme-connect.de |
A highly efficient and practical synthesis of vinylferrocene involves a three-step sequence starting from ferrocene (B1249389) itself. This pathway begins with the Friedel-Crafts acylation of ferrocene to yield acetylferrocene. The acetylferrocene is then reduced to 1-hydroxyethylferrocene. Finally, a one-pot mesylation followed by elimination is employed to generate vinylferrocene researchgate.netthieme-connect.com. This sequence has been reported to afford vinylferrocene in approximately 62% yield over the three steps, demonstrating its utility for both laboratory and potentially larger-scale preparations researchgate.netthieme-connect.com.
Table 3: Friedel-Crafts Acylation, Reduction, and Elimination Synthesis
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product | Yield (Overall) | Reference(s) |
| 1 | Friedel-Crafts Acylation | Ac₂O/AlCl₃ or AcCl/AlCl₃ | Acetylferrocene | - | researchgate.netresearchgate.netthieme-connect.comcore.ac.uk |
| 2 | Reduction | NaBH₄ in methanol | 1-Hydroxyethylferrocene | - | wikipedia.orgresearchgate.netshu.ac.uk |
| 3 | Mesylation/Elimination (one-pot) | Mesyl chloride, Triethylamine, Dimethylaminopyridine in CH₂Cl₂ (for mesylation/elimination) | Vinylferrocene | 62% | researchgate.netthieme-connect.com |
Functionalization Strategies of Vinylferrocene
The vinyl group in vinylferrocene is a reactive handle that allows for a variety of functionalization reactions, leading to diverse advanced derivatives.
Vinylferrocene can undergo regioselective diheterofunctionalization reactions, where two different heteroatoms are added across the vinyl double bond with high specificity. Notably, a catalyst-free aminohalogenation process has been reported, utilizing N-halosuccinimides (NXS) as both nitrogen and halogen sources researchgate.netresearchgate.netuniovi.esual.es. In this reaction, the terminal carbon atom of the vinyl group is selectively attacked by the electrophilic halogenating reagent, forming a cationic intermediate that is subsequently captured by the succinimide (B58015) anion. This approach enables the synthesis of novel 1,2-diheterofunctionalized ferrocene derivatives and can be extended to three-component strategies with alternative nucleophiles researchgate.netresearchgate.net.
The vinyl group of vinylferrocene is highly amenable to thiol addition reactions, including the widely utilized thiol-ene "click" chemistry rsc.orgacs.orgacs.orgresearchgate.netdntb.gov.ua. These reactions can be initiated via radical pathways (thermally or photochemically) or through redox-mediated processes. In redox-mediated thiol additions, vinylferrocene is first oxidized to its ferrocenium (B1229745) state (Fc⁺), rendering it a more reactive substrate for nucleophilic attack by thiols researchgate.netrsc.orgrsc.orgnih.gov. Studies have shown that the sulfide (B99878) unit typically adds to the α-carbon of the vinyl group, rather than the β-carbon, which would be expected in a standard conjugate addition rsc.org. These reactions are versatile for incorporating sulfur-containing functionalities and creating novel electroactive materials, including polysiloxanes with pendant ferrocenyl units acs.orgresearchgate.netdntb.gov.ua.
Table 4: Functionalization Reactions of Vinylferrocene
| Reaction Type | Reactants | Conditions/Initiator | Product Type | Key Features | Reference(s) |
| Aminohalogenation | Vinylferrocene + N-halosuccinimide (NXS) | Catalyst-free | 1,2-Aminohalogenated ferrocene derivatives | Complete regioselectivity | researchgate.netresearchgate.net |
| Thiol-Ene Addition (Radical) | Vinylferrocene + Thiol | Thermal (AIBN) or Photochemical (DMPA) | Thioether-ferrocene adducts | α-addition observed | researchgate.netrsc.org |
| Thiol Addition (Redox-mediated) | Vinylferrocene (oxidized to Fc⁺) + Thiol | Oxidant (e.g., Ce(IV)), followed by reduction | Thioether-ferrocene adducts | Facilitated by ferrocenium state | researchgate.netrsc.orgrsc.org |
| Thiol-Ene "Click" Chemistry | Vinylferrocene + Thiol | Various (UV, thermal, metal-free) | Sulfur- and ferrocene-containing compounds/polymers | Versatile, efficient functionalization | rsc.orgacs.orgacs.orgdntb.gov.ua |
Polymerization of Vinylferrocene: Advanced Methodologies and Polymer Architectures
Homopolymerization of Vinylferrocene
The synthesis of polyvinylferrocene (PVFc), a redox-active polymer, can be achieved through several polymerization mechanisms, each offering distinct control over the final polymer's characteristics. polysciences.comnih.gov
Free Radical Polymerization
Free radical polymerization is a common method for synthesizing polyvinylferrocene. beilstein-journals.org The process is typically initiated by the thermal decomposition of azo compounds, such as 2,2′-azobisisobutyronitrile (AIBN), or water-soluble initiators like 2,2'-Azobis(2-methylpropionamidine)dihydrochloride (VA-044), in an organic solvent like benzene (B151609) or even in aqueous media via complexation with cyclodextrins. beilstein-journals.orgnih.gov
The kinetics of vinylferrocene's free radical polymerization display unusual characteristics compared to conventional vinyl monomers like styrene (B11656). The rate of polymerization is directly proportional to both monomer and initiator concentrations raised to a power of approximately 1.1. A key feature is a unique monomolecular termination mechanism, where an intramolecular electron transfer occurs from a ferrocene (B1249389) nucleus on the polymer backbone to the growing chain radical. This deactivates the radical and forms a polymer containing a high-spin Fe(III) complex. This "intralectran" termination is a distinctive aspect of this polymerization system.
| Initiator | Solvent | Temperature (°C) | Resulting Polymer Property |
| 2,2′-azobisisobutyronitrile (AIBN) | Benzene | 60 | Unusual kinetics observed |
| VA-044 | Water (with methyl-β-cyclodextrin) | 50 | Glass Transition Temperature (Tg) of 145 °C |
Anionic Polymerization
Anionic polymerization provides a pathway to synthesize linear polyvinylferrocene with potentially controlled molecular weights. This method involves the polymerization of the vinyl monomer initiated by a strong nucleophile. While some ferrocene-containing monomers have been found to be inactive towards anionic polymerization, the feasibility of this method for vinylferrocene itself has been demonstrated. Protocols for the anionic polymerization of vinylferrocene in both bulk and solution have been developed, yielding linear PVFc. This technique is particularly valuable for creating polymers with well-defined architectures.
Controlled Radical Polymerization Techniques
To achieve better control over molecular weight and obtain narrower molecular weight distributions (polydispersities), controlled radical polymerization (CRP) techniques have been employed. One such method is TEMPO-mediated free radical polymerization. The homopolymerization of vinylferrocene using this technique has been shown to yield polymers with relatively narrow polydispersities (Mw/Mn = 1.24–1.8), although the achievable molecular weights were somewhat limited in initial studies. These methods represent a significant advancement over conventional free radical polymerization by imparting "living" characteristics to the polymerization process.
Copolymerization of Vinylferrocene
Copolymerization of vinylferrocene with other monomers is a versatile strategy to tailor the properties of the resulting materials, combining the redox activity of the ferrocene unit with the functionalities of various comonomers. beilstein-journals.org
Radical Copolymerization with Organic Monomers
Vinylferrocene can be readily copolymerized with a range of conventional organic monomers via radical polymerization, typically initiated by AIBN.
Methyl Methacrylate (B99206) (MMA): Copolymers of vinylferrocene and methyl methacrylate have been synthesized using AIBN in solvents like tetrahydrofuran (B95107) (THF). researchgate.net For example, a reaction with a 1:2 molar ratio of vinylferrocene to MMA, refluxed for 22 hours, yields the corresponding copolymer. researchgate.net These copolymers combine the electrochemical properties of vinylferrocene with the processability of poly(methyl methacrylate). researchgate.net
| Comonomer | Initiator | Solvent | Temperature (°C) | Monomer Ratio (VFc:Comonomer) |
| Methyl Methacrylate (MMA) | AIBN | THF | Reflux (approx. 66°C) | 1:2 |
| Styrene | AIBN | Toluene (B28343) | 70 | 1:9 |
| Vinylanthracene | Not specified | Not specified | Not specified | Various |
| N-ethylmaleimide | Not specified | Not specified | Not specified | Not specified |
Styrene: Poly(vinylferrocene-co-styrene) is another well-studied copolymer. The radical copolymerization can be carried out in a solvent like toluene at elevated temperatures. For instance, a reaction using a 1:9 molar ratio of vinylferrocene to styrene with AIBN at 70°C for 8.5 hours produces a copolymer with a molecular weight of 1.32 × 10⁴ g/mol and a polydispersity of 1.69.
Vinylanthracene: Copolymers containing both vinylferrocene and vinylanthracene have been synthesized via free radical polymerization. researchgate.net These materials are of interest as they can exhibit dual sensory properties, for instance, acting as sensors for both pH and sulfides, by combining the distinct electrochemical and photophysical properties of the ferrocene and anthracene (B1667546) moieties, respectively. researchgate.net
Maleimides: The copolymerization of vinylferrocene with N-substituted maleimides has been reported. This process can circumvent issues related to chain termination by the ferrocene moiety, leading to the formation of high molecular weight, amorphous copolymers. Electrochemical studies of these materials often reveal a single oxidation potential, which is consistent with the formation of an alternating copolymer structure. beilstein-journals.org
Copolymerization with Stimuli-Responsive Monomers
N-isopropylacrylamide (NIPAAm): To create "smart" or stimuli-responsive materials, vinylferrocene has been copolymerized with monomers like N-isopropylacrylamide. The resulting copolymers exhibit temperature-responsive behavior in aqueous solutions. For example, a copolymer was prepared by free radical polymerization in water, using a complex of vinylferrocene with methyl-β-cyclodextrin and a 20-fold molar excess of the water-soluble NIPAAm comonomer. nih.gov These copolymers possess a lower critical solution temperature (LCST), a property derived from the PNIPAAm segments, which allows the material to undergo a reversible phase transition in response to temperature changes, while retaining the redox functionality of the vinylferrocene units. nih.gov
Copolymerization with Heteroatom-Containing Monomers (e.g., Vinylimidazole)
The copolymerization of vinylferrocene (VFc) with monomers containing heteroatoms, such as vinylimidazole (VIm), has been explored to create polymers with unique electronic and responsive properties. The incorporation of the imidazole (B134444) group is of particular interest because it can be easily protonated and is known to coordinate with various transition metals. beilstein-journals.orgacs.org This opens the possibility of creating materials where electronic interactions between the ferrocenyl and imidazolium (B1220033) moieties can be modulated by external stimuli like pH or the presence of metal ions. acs.org
Copolymers of vinylferrocene and N-vinylimidazole have been successfully synthesized through free-radical polymerization, often using α,α-azobisisobutyronitrile (AIBN) as an initiator in a solvent like chlorobenzene. acs.org The resulting copolymers have been characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹H-NMR), and gel permeation chromatography (GPC). acs.org
Research has shown that these copolymers exhibit interesting electrochemical behavior. acs.orgacs.org Cyclic voltammetry studies of thin films of poly(vinylferrocene-co-vinylimidazole) have demonstrated multiple oxidation waves at low pH or in the presence of specific metal ions like Pb²⁺ and Cd²⁺. acs.org This suggests an interaction between the ferrocene units and the protonated or metal-coordinated imidazole groups. Furthermore, UV-Vis spectroscopy of these copolymer films revealed an additional absorbance peak around 625 nm, indicating electronic interactions between the ferrocene and imidazole moieties within the polymer structure. acs.org Density functional theory (DFT) studies support these findings, indicating that the polymer's morphology could position some ferrocenyl and imidazolium groups in close proximity, facilitating these interactions. acs.org
The synthesis conditions for vinylferrocene and 1-vinylimidazole (B27976) copolymers can be controlled to achieve varying monomer ratios and yields, as detailed in the following table based on reported experimental data. acs.org
Table 1: Free Radical Copolymerization of Vinylferrocene and 1-Vinylimidazole This table is interactive. Users can sort and filter the data.
| Monomer 1 (VFc) | Monomer 2 (VIm) | Initiator (AIBN) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 mmol | 1 mmol | 1 wt % | Chlorobenzene | 70 | 16 | 60.2 | acs.org |
Tailored Polymer Architectures
The polymerization of vinylferrocene can be controlled to produce a variety of complex and well-defined polymer architectures beyond simple linear homopolymers. These tailored structures are designed to harness the unique redox properties of the ferrocene moiety in specific ways, leading to advanced materials for diverse applications.
Diblock Copolymers
Diblock copolymers containing a poly(vinylferrocene) (PVFc) segment are a significant class of tailored architectures. These materials combine the redox-active nature of PVFc with the distinct properties of another polymer block, leading to amphiphilicity, self-assembly, and stimuli-responsive behavior. A common synthetic strategy involves the living anionic polymerization of vinylferrocene, initiated by reagents like n-butyllithium (nBuLi), to create well-defined, living PVFc chains. acs.org These living poly(vinylferrocenyl)lithium chains can then be used to initiate the polymerization of a second monomer or be coupled with a pre-synthesized, functionalized polymer.
For example, well-defined PVFc-b-poly(ethylene glycol) (PVFc-b-PEG) diblock copolymers have been synthesized. researchgate.net In this approach, living anionic PVFc is end-capped with a functional molecule like allyl glycidyl (B131873) ether, creating a hydroxyl-functional macroinitiator. This PVFc macroinitiator is then used to initiate the ring-opening polymerization (ROP) of ethylene (B1197577) oxide, yielding the amphiphilic diblock copolymer. researchgate.net Similarly, PVFc-b-poly(l-lactide) (PVFc-b-PLA) has been prepared by using a hydroxyl-terminated PVFc to initiate the ROP of lactide. acs.orgacs.org Another route involves the coupling of living PVFc chains with functionalized polymers, such as chlorosilyl-terminated polyisobutylene (B167198) (PIB), to create PVFc-b-PIB copolymers with high efficiency. acs.org
The resulting diblock copolymers often self-assemble in selective solvents to form nanoscale morphologies like micelles, which can be switched between assembled and dissolved states by oxidizing or reducing the ferrocene units. researchgate.net
Miktoarm Star Polymers
Miktoarm star polymers are complex macromolecules with multiple, chemically distinct arms joined at a central core. Architectures incorporating PVFc are of interest for creating multi-responsive materials. The synthesis of these structures often leverages the same principles as diblock copolymer synthesis, extending them to create branched topologies.
A successful approach to synthesizing AB₂ miktoarm star polymers involves creating a di-functional PVFc macroinitiator. acs.orgacs.orgacs.org This is achieved by end-capping living anionic PVFc with a molecule that introduces two initiating sites, such as benzyl (B1604629) glycidyl ether, which after deprotection yields a dihydroxyl-terminated PVFc. acs.orgacs.org This bifunctional PVFc macroinitiator can then be used to initiate the ROP of another monomer, such as l-lactide or ethylene oxide, from both ends. acs.orgacs.orgacs.org This "grafting-from" approach results in a star polymer with one PVFc arm and two polylactide (PVFc-(PLA)₂) or poly(ethylene oxide) (PVFc-(PEO)₂) arms. acs.orgacs.org These materials have been characterized in detail using size exclusion chromatography (SEC), NMR spectroscopy, and mass spectrometry, confirming the miktoarm structure. acs.orgacs.org In solution, these miktoarm polymers can self-assemble into complex nanostructures, such as vesicle-like aggregates. acs.orgacs.org
Table 2: Examples of PVFc-Containing Miktoarm Star Polymers This table is interactive. Users can sort and filter the data.
| Architecture | A Block | B Block | Synthesis Method | Resulting Molar Mass ( g/mol ) | Reference |
|---|---|---|---|---|---|
| AB₂ | Poly(vinylferrocene) | Poly(l-lactide) | Anionic Polymerization (VFc) followed by ROP (L-lactide) from di-functional initiator | 9,400 - 14,300 | acs.org |
Polymers with Pendant Ferrocene Units
The most fundamental architecture resulting from the polymerization of vinylferrocene is a polymer with ferrocene units as pendant groups attached to the main chain. cmu.edursc.org Poly(vinylferrocene) (PVFc) is the archetypal example of this class of materials. cmu.edu In this structure, the polymer backbone is formed by the vinyl groups, with a ferrocene moiety attached to each repeating unit.
This architecture is achieved through the straightforward addition polymerization of the vinylferrocene monomer. cmu.edu A variety of polymerization techniques can be employed, including free-radical, cationic, and living anionic methods. The result is a linear polymer chain where the unique properties of the material—such as its redox activity, thermal stability, and charge transport capabilities—are derived directly from the high density of ferrocene units appended to the backbone. wikipedia.orgpolysciences.com These pendant ferrocene groups can undergo reversible one-electron oxidation to form ferrocenium (B1229745) cations, a property that is central to their use in electrochemical sensors, redox-responsive materials, and as charge-storage layers. wikipedia.orgwikipedia.org The ferrocene units can be attached to various organic polymer backbones or even inorganic ones like polysiloxanes and polyphosphazenes. wikipedia.org
Main-Chain Ferrocene-Containing Polymers
In contrast to pendant architectures, main-chain polymers incorporate the ferrocene unit directly into the polymer backbone. cmu.eduresearchgate.net This is typically achieved by using 1,1'-disubstituted ferrocene derivatives as monomers in step-growth polymerization or ring-opening polymerization (ROP) processes. cmu.eduresearchgate.net
One of the most powerful methods for synthesizing high molecular weight main-chain ferrocene polymers is the ROP of strained, ring-tilted beilstein-journals.orgferrocenophanes. cmu.eduacs.org These monomers feature a bridging atom or group, such as silicon (in silaferrocenophanes), connecting the two cyclopentadienyl (B1206354) rings of the ferrocene unit. Thermal or transition-metal-catalyzed ROP cleaves the strained bridge, linking the ferrocene units together to form long poly(ferrocenylsilane) chains. cmu.eduacs.org ROP of acs.orgferrocenophanes with hydrocarbon bridges has also been used to synthesize poly(ferrocenylethylenes). acs.org
Polycondensation is another versatile route. acs.orgsemanticscholar.orgacs.org This method involves reacting bifunctional ferrocene monomers, such as 1,1'-ferrocenedicarbonyl chloride or 1,1'-diaminoferrocene, with appropriate comonomers (diols, diamines, etc.) to form polyesters and polyamides with ferrocene in the backbone. semanticscholar.orgacs.org
More recently, acyclic diene metathesis (ADMET) polymerization has emerged as a key technique. researchgate.net The ADMET polymerization of α,ω-diene-substituted ferrocene monomers using catalysts like Grubbs catalysts yields well-defined main-chain ferrocene-containing polymers under mild conditions. researchgate.net These main-chain architectures often exhibit electronic communication between adjacent ferrocene units, a property of interest for molecular wires and conductive materials. cmu.edu
Polymerization in Confined and Supramolecular Environments
The polymerization of vinylferrocene can be significantly influenced by conducting the reaction within confined spaces or through supramolecular assembly. These non-traditional polymerization environments can control polymer structure, solubility, and tacticity.
A prominent example is the polymerization of vinylferrocene in aqueous media through host-guest chemistry with cyclodextrins. beilstein-journals.orgnih.gov Vinylferrocene itself is hydrophobic and insoluble in water. beilstein-journals.org However, when mixed with an aqueous solution of a modified cyclodextrin (B1172386), such as methyl-β-cyclodextrin, the hydrophobic ferrocene moiety is encapsulated within the cyclodextrin cavity. beilstein-journals.orgnih.gov This supramolecular complexation renders the monomer water-soluble, allowing for free-radical polymerization to be carried out in water. beilstein-journals.org The resulting poly(vinylferrocene) remains complexed with the cyclodextrin hosts, yielding a water-soluble polymer that would otherwise be insoluble. beilstein-journals.orgnih.govnih.gov This complex can be dissociated, causing the polymer to precipitate, by raising the temperature or adding a competitive guest molecule. beilstein-journals.org
Polymerization can also be performed in physical, nano-sized confined spaces. The thermal ring-opening polymerization (ROP) of an unsymmetrically substituted beilstein-journals.orgferrocenophane has been successfully conducted within the one-dimensional nanochannels of porous coordination polymers (PCPs). rsc.org This method of "template polymerization" offers distinct advantages over bulk polymerization. It was found that the formation of cyclic side-products was inhibited within the nanochannels. Furthermore, the tacticity (the stereochemical arrangement of adjacent chiral centers) of the resulting polymer was dependent on the pore size of the PCP host, demonstrating a degree of stereocontrol imposed by the confined environment. rsc.org
Polymerization within Porous Polymer Matrices
The polymerization of vinylferrocene within the confines of a pre-existing porous polymer matrix is an advanced technique for creating interpenetrating polymer networks (IPNs) and polymer composites. This method leverages the porous structure of a host polymer to template the growth of poly(vinylferrocene) chains, resulting in materials with integrated properties. While specific research detailing the in-situ polymerization of vinylferrocene within such matrices is not extensively documented, a general methodology can be outlined based on established principles of polymer chemistry.
The process typically begins with the selection of a suitable porous polymer matrix. This matrix must be swellable in a solvent that can also dissolve vinylferrocene and a polymerization initiator. The matrix is first saturated with a solution containing the vinylferrocene monomer and a free-radical initiator, such as azobisisobutyronitrile (AIBN).
Once the monomer and initiator have diffused into the pores of the host matrix, polymerization is induced, commonly by raising the temperature. This causes the initiator to decompose and generate free radicals, which then propagate the polymerization of vinylferrocene in situ. The growing poly(vinylferrocene) chains become physically entrapped within the crosslinked network of the host matrix.
This method results in a semi-interpenetrating polymer network, where the linear poly(vinylferrocene) chains are intertwined with the polymer network of the host matrix. The final properties of the composite material, such as mechanical strength, thermal stability, and electrochemical behavior, would be a synergistic combination of both the host matrix and the encapsulated poly(vinylferrocene).
Table 1: Illustrative Parameters for In-Situ Polymerization of Vinylferrocene in a Porous Matrix
| Parameter | Description | Example |
|---|---|---|
| Porous Matrix | A pre-formed, crosslinked polymer capable of swelling. | Crosslinked Polystyrene |
| Monomer | The monomer to be polymerized within the matrix. | Vinylferrocene |
| Initiator | A compound to initiate the free-radical polymerization. | Azobisisobutyronitrile (AIBN) |
| Solvent | A solvent capable of swelling the matrix and dissolving the monomer and initiator. | Toluene or Tetrahydrofuran (THF) |
| Polymerization Temp. | The temperature required to initiate polymerization. | 60-80 °C |
| Resulting Architecture | The structure of the final polymer product. | Semi-Interpenetrating Polymer Network |
Polymerization of Cyclodextrin-Vinylferrocene Complexes in Aqueous Media
A significant challenge in the polymerization of vinylferrocene is its hydrophobicity, which precludes the use of environmentally benign aqueous systems. However, host-guest chemistry using cyclodextrins provides an elegant solution to this problem. By forming an inclusion complex with a cyclodextrin, the vinylferrocene monomer can be rendered water-soluble, enabling its polymerization in aqueous media. beilstein-journals.orgrsc.org
The most commonly used cyclodextrin for this purpose is methyl-β-cyclodextrin. The hydrophobic ferrocene moiety of the vinylferrocene molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin imparts water solubility to the entire complex. beilstein-journals.org This supramolecular assembly allows for the free-radical polymerization of vinylferrocene in water, using a water-soluble initiator. beilstein-journals.orgrsc.org
The polymerization is typically initiated by a water-soluble azo initiator, such as 2,2'-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (B599025) (VA-044), at moderate temperatures. beilstein-journals.org As the polymerization proceeds, the resulting poly(vinylferrocene) remains complexed with the methyl-β-cyclodextrin molecules, thus staying dissolved in the aqueous solution. beilstein-journals.org An increase in the viscosity of the solution is typically observed as the polymer chains grow. beilstein-journals.org
These water-soluble poly(vinylferrocene)-cyclodextrin complexes are stable up to approximately 90°C. beilstein-journals.org Above this temperature, the host-guest interaction weakens, leading to decomplexation and subsequent precipitation of the hydrophobic poly(vinylferrocene). beilstein-journals.org The ferrocene units within the polymer backbone retain their characteristic reversible redox behavior even when complexed with the cyclodextrin rings. beilstein-journals.org This methodology has also been extended to the copolymerization of the vinylferrocene-cyclodextrin complex with other water-soluble monomers, such as N-isopropylacrylamide, to create functional copolymers in an aqueous environment. nih.gov
Table 2: Research Findings on Aqueous Polymerization of Vinylferrocene-Cyclodextrin Complex
| Parameter | Finding | Source(s) |
|---|---|---|
| Host Molecule | Methyl-β-cyclodextrin is used to form a water-soluble inclusion complex with vinylferrocene. | beilstein-journals.org |
| Solvent | Water | beilstein-journals.org |
| Initiator | 2,2-Azobis[2-(2-imidazolin-2-yl)-propane] dihydrochloride (VA-044), a water-soluble free-radical initiator. | beilstein-journals.org |
| Polymerization Temp. | 50 °C | beilstein-journals.org |
| Product | A water-soluble poly(vinylferrocene) that remains complexed with methyl-β-cyclodextrin. | beilstein-journals.org |
| Thermal Stability | The polymer-cyclodextrin complex is stable in water up to approximately 90 °C. | beilstein-journals.org |
| Redox Activity | The ferrocene units in the polymer are redox-active in the complexed state. | beilstein-journals.org |
Electrochemical Characterization and Redox Behavior of Vinylferrocene Systems
Electrochemical Properties of Poly(vinylferrocene) and Copolymers
Charge Transport Phenomena within Polymeric Films
Several factors influence the rate of charge transport:
Film Morphology: The physical structure of the polymer film plays a significant role. For instance, optical data reveal that reduced PVFc exists as a compact, homogeneous film, while the oxidized PVFc⁺ form is more diffuse and inhomogeneous. rsc.org The degree of substitution with ferrocenyl groups can also impact the film's morphology and the proximity of redox-active sites, thereby affecting electron hopping efficiency. acs.org
Counter-ion and Solvent Transport: The transport of mobile species like counter-ions and solvent molecules can be a rate-limiting step, particularly at faster voltammetric scan rates. nih.govrsc.org Studies using techniques like the electrochemical quartz crystal microbalance (EQCM) have shown that the ingress of species into the polymer is often slower than their egress. rsc.org The nature and concentration of the electrolyte solution significantly affect the extent of ion and solvent participation. nih.govrsc.org
Substituent Effects: The electronic properties of substituents on the ferrocene (B1249389) rings can alter the redox potential and influence the kinetics of the electron transfer reaction. rsc.org Normal pulse-voltammetric studies have demonstrated that nearly all ferrocene residues in substituted polyvinylferrocene polymers are accessible for electron transfer. rsc.orgresearchgate.net
The charge transport process can be quantified by an apparent diffusion coefficient (D_app). This coefficient amalgamates the contributions of physical diffusion of the electroactive species and the electron-transfer process between redox centers. utexas.edunih.gov In many polymer electrode systems, where the physical movement of the polymer chains is restricted, the electron-transfer component can be the dominant factor in charge propagation. utexas.edu
Table 1: Apparent Diffusion Coefficients for Substituted Polyvinylferrocene Polymers
This table presents the apparent diffusion coefficients (D_app) for various substituted polyvinylferrocene polymers, highlighting the influence of different substituent groups on charge transport properties.
Substituent on Ferrocene Apparent Diffusion Coefficient (D_app) (cm²/s) Reference Unsubstituted Data Not Available in Provided Sources N/A Various Substituents (General Finding) Values are in good agreement with theoretical treatments rsc.org
Electrochemical Studies of Vinylferrocene Derivatives
Electron Transfer Processes in Dyads
The study of electron transfer (ET) in donor-bridge-acceptor (DBA) systems is fundamental to understanding and mimicking natural processes like photosynthesis. Ferrocene-containing dyads, where a ferrocene unit (the donor) is covalently linked to an electron acceptor moiety, serve as excellent models for these investigations. researchgate.netacs.org The vinyl group in vinylferrocene can be a precursor for creating such linked systems.
The efficiency and rate of intramolecular electron transfer in these dyads are governed by several key parameters:
The Spacer/Bridge: The nature of the covalent linker between the ferrocene donor and the acceptor moiety is crucial. acs.org The length, rigidity, and electronic properties of the spacer influence the distance and the electronic coupling between the two redox centers, thereby affecting the ET rate. researchgate.netacs.org
Driving Force: The difference in the redox potentials of the donor and acceptor units provides the thermodynamic driving force for electron transfer. acs.org This can be modulated by introducing substituents on either the ferrocene or the acceptor.
Solvent/Environment: The dielectric constant of the surrounding medium can significantly impact the stability of the charge-separated state and thus the kinetics of both the forward and reverse electron transfer reactions. acs.org
External Stimuli: In some systems, electron transfer can be promoted or controlled by external factors. For example, in certain ferrocene-naphthoquinone (Fc-NQ) dyads, thermal intramolecular electron transfer does not occur spontaneously but can be efficiently triggered by the addition of metal ions (e.g., Sc³⁺, Y³⁺). acs.org The metal ion coordinates to the acceptor, increasing the driving force for the electron transfer. acs.org
Time-resolved flash photolysis is a key technique used to study these processes, allowing for the direct observation of the excited states and charge-separated species. acs.orgosti.gov For instance, in fullerene/ferrocene dyads, picosecond-resolved photolysis shows that the light-induced excited singlet state of the fullerene is rapidly quenched by intramolecular electron transfer from the ferrocene. acs.orgosti.gov
Table 2: Intramolecular Electron Transfer Rates in Ferrocene-Fullerene Dyads
This table shows the rate constants for the rapid intramolecular quenching of the fullerene excited singlet state in different ferrocene-fullerene dyads, illustrating the effect of the linking bridge.
Dyad Structure (Acceptor-Bridge-Donor) Intramolecular Quenching Rate Constant (k_q) (s⁻¹) Reference Fulleropyrrolidine-spacer-ferrocene (Dyad 2) 28 x 10⁹ acs.org Fulleropyrrolidine-spacer-ferrocene (Dyad 3) 6.9 x 10⁹ acs.org Fulleropyrrolidine-spacer-ferrocene (Dyad 4) 3.4 x 10⁹ acs.org Fulleropyrrolidine-spacer-ferrocene (Dyad 5) 14 x 10⁹ acs.org Fulleropyrrolidine-spacer-ferrocene (Dyad 6) 2.3 x 10⁹ acs.org
Molecular Recognition through Electrochemical Signals
The reversible and well-defined redox behavior of the ferrocene/ferrocenium (B1229745) couple makes it an excellent reporter group in systems designed for molecular recognition. uq.edu.aumdpi.com Vinylferrocene can be polymerized or functionalized to create receptors that selectively bind to specific ions or molecules (analytes). The binding event is transduced into a measurable electrochemical signal, typically a shift in the redox potential of the ferrocene unit. nih.govuq.edu.au
The principle of this sensing mechanism relies on the interaction between the host molecule (the ferrocene derivative) and the guest analyte. This interaction alters the electronic environment around the ferrocene's iron center, thereby making its oxidation either easier or more difficult. mdpi.com For example, if a receptor binds an anion, the increased electron density around the ferrocene moiety can stabilize the oxidized ferrocenium state, leading to a cathodic (negative) shift in the redox potential. mdpi.com Conversely, interaction with a cation can lead to an anodic (positive) shift.
Ferrocene-based receptors have been developed for a wide range of analytes:
Anions: Amide, urea (B33335), or macrocyclic groups incorporated into ferrocene derivatives can form hydrogen bonds with anions like chloride (Cl⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). nih.govmdpi.com The strength and selectivity of this binding are reflected in the magnitude of the potential shift. mdpi.com
Cations: The incorporation of specific binding sites, such as crown ethers or other ligands, allows for the selective recognition of metal cations. mdpi.com The coordination of the metal ion to the receptor modulates the ferrocene's redox potential. mdpi.com
Table 3: Electrochemical Recognition of Anions by Ferrocene Derivatives
This table provides examples of potential shifts observed in the ferrocene/ferrocenium (Fc/Fc⁺) redox couple upon the binding of various anions by different ferrocene-based receptors.
Receptor Analyte (Anion) Potential Shift (ΔE₁/₂) (mV) Reference Ferrocene-functionalised Calix utexas.eduarene (Receptor 10) Cl⁻ -70 nih.gov Ferrocene-functionalised Calix utexas.eduarene (Receptor 10) Bz⁻ -115 nih.gov Ferrocene-functionalised Calix utexas.eduarene (Receptor 10) H₂PO₄⁻ -260 nih.gov Ferrocene-functionalised Calix utexas.eduarene (Receptor 11) Cl⁻ -50 nih.gov Ferrocene-functionalised Calix utexas.eduarene (Receptor 11) Bz⁻ -165 nih.gov Ferrocene-functionalised Calix utexas.eduarene (Receptor 11) H₂PO₄⁻ -240 nih.gov Ferrocene-functionalised Rotaxane (Receptor 36) Cl⁻ -20 nih.gov Ferrocene-functionalised Urea (Receptor 57, in solution) Cl⁻ -60 nih.gov Ferrocene-functionalised Urea (Receptor 57, in solution) Bz⁻ -150 nih.gov Ferrocene-functionalised Urea (Receptor 57, in solution) H₂PO₄⁻ -200 nih.gov
Compound Index
This table lists the chemical compounds mentioned throughout the article.
Theoretical and Computational Investigations of Vinylferrocene Compounds
Electronic Structure and Quantum Chemical Studies
The electronic structure of vinylferrocene and its derivatives is a focal point for computational chemistry, providing insights into bonding, charge distribution, and orbital energies.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a principal computational tool for exploring the electronic properties of vinylferrocene. Researchers commonly employ DFT functionals such as B3LYP and BP86, often in conjunction with various basis sets (e.g., 6-31G*, 6-311++G(d,p), TZP, def2-QZVPP) to optimize molecular geometries and calculate electronic parameters rsc.orgtu-braunschweig.delongdom.orgtu-braunschweig.deripublication.commdpi.comijcrar.com. These calculations are instrumental in mapping the distribution of electron density, identifying the composition of molecular orbitals, and understanding the electronic interactions within the vinylferrocene framework longdom.orgresearchgate.netaip.orgosti.govscholarsresearchlibrary.comchemrxiv.org. DFT analyses are crucial for correlating molecular structure with macroscopic properties, particularly the nonlinear optical (NLO) behavior of these organometallic compounds researchgate.netresearchgate.netnih.govipme.ru. The influence of substituents on the electronic landscape of vinylferrocene is a key area of study, with DFT providing the means to predict how modifications can tune these properties researchgate.netresearchgate.netnih.govipme.ru.
HOMO-LUMO Energy Gap Analysis
A critical parameter derived from quantum chemical calculations is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO energy gap (Egap). DFT studies have consistently shown that a smaller Egap in vinylferrocene derivatives is associated with enhanced third-order nonlinear optical (NLO) properties researchgate.netresearchgate.netnih.gov. This correlation arises because a reduced energy gap facilitates electronic excitation and promotes charge transfer within the molecule, which are fundamental to NLO phenomena. Computational investigations reveal that the Egap can be modulated by strategically altering substituent groups or extending the conjugated π-system, offering a rational approach to designing materials with tailored electronic and optical responses researchgate.netresearchgate.net. While specific numerical values for the HOMO-LUMO gap of vinylferrocene itself are not universally detailed in the initial search results, the principle of its importance and tunability in its derivatives is well-established longdom.orgresearchgate.netresearchgate.netnih.govresearchgate.net.
Natural Charge and Molecular Orbital Analysis
Natural Charge analysis, often implemented through Natural Bonding Orbital (NBO) methods, provides detailed insights into the distribution of electron density and the extent of charge transfer within vinylferrocene molecules rsc.orgripublication.comresearchgate.netchemrxiv.orgnih.govresearchgate.netacs.org. These analyses typically identify the ferrocene (B1249389) unit as an electron donor, with charge transfer occurring either from the iron center or the cyclopentadienyl (B1206354) rings towards substituents, or vice versa, depending on the electronic nature of the latter rsc.orgresearchgate.netchemrxiv.orgnih.govresearchgate.net. For instance, upon oxidation, a significant shift in the natural charge at the iron center is observed, reflecting the formal Fe²⁺ to Fe³⁺ transition rsc.org. Molecular Orbital (MO) analysis complements this by detailing the spatial distribution and character of these orbitals, often revealing that the HOMO is predominantly localized on the Fe dₓ²-y² orbital, with some degree of bonding interaction with the carbon atoms of the vinyl group rsc.orglongdom.orgscholarsresearchlibrary.comchemrxiv.orgmdpi.com. Understanding these orbital interactions is fundamental for predicting the reactivity and electronic behavior of vinylferrocene systems rsc.orglongdom.orgscholarsresearchlibrary.comchemrxiv.orgmdpi.com.
Prediction and Analysis of Spectroscopic Properties
Computational methods are widely used to predict and interpret the spectroscopic signatures of vinylferrocene compounds, complementing experimental characterization.
Time-Dependent DFT (TD-DFT) is frequently employed to calculate UV-Visible (UV-Vis) absorption spectra, providing theoretical predictions of electronic transitions that often show good agreement with experimental data ripublication.comijcrar.comresearchgate.netosti.govresearchgate.netmdpi.comprimescholars.com. For example, experimental absorption wavelengths have been found to align closely with TD-DFT/B3LYP/6-31G* calculations researchgate.net. Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, is utilized for structural characterization and the analysis of molecular vibrational modes. These experimental spectra are typically interpreted with the aid of DFT calculations, often supported by Total Energy Distribution (TED) analysis ripublication.comijcrar.comprimescholars.com. Furthermore, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra are experimentally determined and computationally analyzed, frequently using the Gauge-Including Atomic Orbital (GIAO) approach, to confirm structural assignments and electronic environments ripublication.comijcrar.comosti.govncl.ac.uk. Synchrotron radiation-excited UV-photoemission spectroscopy has also been applied to investigate the valence electronic structure of vinylferrocene and related compounds, yielding experimental data that can be correlated with theoretical predictions aip.org.
Theoretical Modeling of Reaction Intermediates and Mechanisms
Density Functional Theory (DFT) plays a crucial role in elucidating the reaction pathways and characterizing the transient intermediates involved in chemical transformations of vinylferrocene. For instance, DFT calculations have been used to probe the molecular and electronic structures of cationic intermediates formed during redox-mediated reactions of vinylferrocene, thereby shedding light on their enhanced reactivity rsc.orgresearchgate.net. These computational studies help in understanding reactivity patterns, such as the influence of the ferrocene's oxidation state on the vinyl group's behavior, and the stereochemical outcomes of substitution reactions rsc.orgresearchgate.netrsc.org. DFT has been applied to model carbocation intermediates in reactions like aminohalogenation and to explain the origins of stereoselectivity in kinetic resolution processes involving vinylferrocene derivatives researchgate.netrsc.org. Such theoretical modeling aids in rationalizing phenomena like redox umpolung, where the reversible oxidation of the ferrocene moiety can fundamentally alter the reactivity of the vinyl group rsc.org.
Computational Evaluation of Nonlinear Optical Properties
The assessment of nonlinear optical (NLO) properties is a significant area of computational research for vinylferrocene derivatives, driven by their potential applications in optoelectronic devices such as optical switches and data storage researchgate.netresearchgate.netshareok.orgacs.orgnih.govdntb.gov.ua. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the primary computational methodologies employed to predict key NLO parameters, particularly third-order NLO properties like the third-order nonlinear optical susceptibility (χ⁽³⁾) and the second hyperpolarizability (γ) researchgate.netresearchgate.netipme.rushareok.orgacs.orgnih.govdntb.gov.uaresearchgate.net. These theoretical investigations frequently establish a strong correlation between enhanced NLO responses and specific molecular characteristics, including a reduced HOMO-LUMO energy gap, substantial intramolecular charge transfer, and the presence of electron-donating or electron-withdrawing substituents researchgate.netresearchgate.netnih.govipme.ruresearchgate.net. Experimental measurements often corroborate these theoretical predictions. For example, third-order NLO susceptibilities for vinylferrocene derivatives have been reported in the range of 2.55–3.78 × 10⁻¹³ esu, with molecular second hyperpolarizabilities falling between 2.42–3.60 × 10⁻³¹ esu, and response times measured between 51–98 fs researchgate.netresearchgate.net. Computational analysis is thus indispensable for designing new materials with precisely tailored NLO characteristics by elucidating structure-property relationships researchgate.netresearchgate.netipme.ru.
Data Table 1: Third-Order Nonlinear Optical (NLO) Properties of Vinylferrocene Derivatives
| Property | Value Range | Unit | Notes |
| Third-order NLO Susceptibility | 2.55–3.78 | ×10⁻¹³ esu | Evaluated in DMF at 800 nm using femtosecond degenerate FWM researchgate.netresearchgate.net |
| Second-order Hyperpolarizability | 2.42–3.60 | ×10⁻³¹ esu | Molecular hyperpolarizability researchgate.netresearchgate.net |
| Response Time | 51–98 | fs | Measured via femtosecond degenerate FWM researchgate.netresearchgate.net |
Applications of Vinylferrocene Derived Materials in Advanced Technologies
Electroactive and Conductive Materials
Materials derived from vinylferrocene are notable for their electroactive and conductive properties, stemming from the redox-active ferrocene (B1249389) units appended to the polymer backbone. This characteristic is central to their use in electronic devices and specialized coatings.
Conductive Polymers for Electronic Applications
Poly(vinylferrocene) (PVF) and its copolymers are a significant class of redox-active polymers. The conductivity in these materials is primarily based on a charge-hopping mechanism between adjacent ferrocene/ferrocenium (B1229745) sites along the polymer chain. While neat PVF has relatively low conductivity, its integration into composite materials significantly enhances its electronic performance.
A notable strategy involves creating composites of PVF with multi-walled carbon nanotubes (MWCNTs). In these composites, the MWCNTs act as "molecular wires," facilitating efficient electrical communication and charge transport throughout the material. researchgate.net This architecture improves the electrochemical reaction reversibility and increases the number of electrocatalytic centers. researchgate.net Such composites have been successfully employed in the development of amperometric biosensors, for instance, in the sensitive detection of glucose. researchgate.net
Copolymerization of vinylferrocene with other monomers, such as 1-vinylimidazole (B27976), also yields materials with interesting electronic properties. These copolymers are synthesized to explore the potential for enhanced electronic communication between the ferrocene and imidazole (B134444) moieties, which may be further modulated by the coordination of metal ions to the imidazole units.
Table 1: Electrochemical Properties of Vinylferrocene-Containing Copolymers
| Copolymer System | Monomers | Key Findings | Potential Applications |
|---|---|---|---|
| PVF-MWCNT Composite | Vinylferrocene, Multi-walled carbon nanotubes | MWCNTs act as 'molecular wires', enhancing charge transport and electrocatalytic sites. researchgate.net | Amperometric glucose sensors. researchgate.net |
Redox-Responsive and Stimuli-Responsive Materials
The reversible oxidation of the ferrocene moiety in vinylferrocene-derived materials is a powerful tool for creating "smart" materials that respond to external stimuli. This redox activity can trigger changes in solubility, conformation, and intermolecular interactions, forming the basis for a variety of advanced, responsive systems.
Switchable Motifs for Host-Guest Complexation
The ferrocene unit is an effective "guest" molecule in supramolecular chemistry, capable of forming stable inclusion complexes with various "host" molecules, most notably cyclodextrins (β-CD) and cucurbiturils. rsc.orgresearchgate.net This interaction is primarily driven by hydrophobic interactions, where the nonpolar ferrocene molecule fits snugly into the hydrophobic cavity of the host.
This host-guest complexation is redox-switchable. In its neutral, reduced state, ferrocene is hydrophobic and binds strongly within the cyclodextrin (B1172386) cavity. rsc.org However, upon oxidation to the ferrocenium cation (Fc+), it becomes significantly more hydrophilic and is expelled from the host cavity. rsc.org This reversible binding and release mechanism can be triggered by chemical oxidants (e.g., FeCl₃) and reductants (e.g., ascorbic acid) or by applying an electrochemical potential. rsc.org This switchable behavior has been utilized to create responsive materials such as self-healing hydrogels, where the host-guest interactions act as reversible crosslinks within the polymer network. rsc.org
Table 2: Redox-Control of Ferrocene-Cyclodextrin Host-Guest Interactions
| Ferrocene State | Host Molecule | Binding Affinity | Stimulus for Change |
|---|---|---|---|
| Neutral (Fc) | β-Cyclodextrin | High (forms stable complex) | Oxidation (e.g., FeCl₃, electrochemical potential) |
Stimuli-Responsive Polyethers and Polyalkylenes
The incorporation of vinylferrocene derivatives into polyether and polyalkylene backbones allows for the creation of multi-stimuli-responsive polymers. A key example involves the copolymerization of a vinyl ferrocenyl glycidyl (B131873) ether with ethylene (B1197577) oxide. nih.govacs.org The resulting polyethers exhibit triple-stimuli-responsive behavior, reacting to changes in temperature, pH, and redox state. nih.govacs.org
The hydrophilicity of these materials can be precisely tuned. The ferrocene moieties provide redox-responsiveness; their oxidation increases the polymer's polarity and water solubility. nih.gov Temperature responsiveness is conferred by the polyether backbone, which can exhibit a cloud point temperature that is adjustable by altering the monomer ratio or by changing the oxidation state of the ferrocene units. nih.govacs.org Furthermore, post-polymerization modification of pendant vinyl groups with molecules like cysteamine (B1669678) introduces amino groups, rendering the polymer pH-responsive. nih.govacs.org Such materials, which can be grafted onto surfaces to create "smart" interfaces, have potential applications in catalysis and electrochemistry where the material's properties can be switched "on and off" by multiple external triggers. nih.govacs.org
Redox-Responsive Nanostructures and Microgels
The stimuli-responsive nature of vinylferrocene polymers has been harnessed to create sophisticated nanostructures and microgels that can change their structure or release payloads in response to a redox signal.
One approach involves the synthesis of block copolymers, such as poly(vinylferrocene)-block-poly(methyl methacrylate) (PVFc-b-PMMA). These copolymers can self-assemble in water to form nanocapsules with a liquid core and a polymer shell. researchgate.net The shell of these nanocapsules features distinct patches of PVFc. researchgate.net Selective oxidation of these hydrophobic PVFc patches to their hydrophilic ferrocenium state introduces polar domains in the shell, which can trigger the release of a hydrophobic payload from the core. researchgate.net
Another strategy utilizes the copolymerization of vinylferrocene with N-isopropylacrylamide (NIPAM) to create redox- and thermo-responsive microgels. researchgate.net These P(NIPAM-co-VFc) microgels can exhibit a core-shell structure where the ferrocene units are enriched in the core. researchgate.net The redox state of the ferrocene can be used to adjust the internal structure of the microgel. researchgate.net Similarly, redox-responsive hydrogels have been developed using a supramolecular approach, where ferrocene- and β-cyclodextrin-functionalized polymers are crosslinked through host-guest interactions. The oxidation of ferrocene disrupts these crosslinks, causing the hydrogel to transition to a sol state, a process that is reversible upon reduction. rsc.org
Table 3: Overview of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Vinylferrocene | VFc |
| Poly(vinylferrocene) | PVF |
| Multi-walled carbon nanotubes | MWCNTs |
| 1-Vinylimidazole | VIm |
| Poly(vinylferrocene-co-1-vinylimidazole) | P(VFc-co-VIm) |
| β-Cyclodextrin | β-CD |
| Ferrocenium | Fc+ |
| Vinyl ferrocenyl glycidyl ether | - |
| Ethylene oxide | - |
| Poly(vinylferrocene)-block-poly(methyl methacrylate) | PVFc-b-PMMA |
| N-isopropylacrylamide | NIPAM |
Advanced Energy Storage Systems
The stable redox characteristics of vinylferrocene-based polymers make them excellent candidates for components in next-generation energy storage devices. polysciences.compittstate.edu They are utilized in both rechargeable batteries and redox-flow batteries, contributing to enhanced performance and stability.
In the field of high-energy-density batteries, particularly Lithium-Sulfur (Li-S) batteries, poly(vinylferrocene) (PVFc) has emerged as a multifunctional material. nih.govacs.org Li-S batteries face challenges such as low conductivity of sulfur and the "polysulfide shuttle effect," where soluble lithium polysulfide intermediates migrate to the anode, causing capacity fade. nih.govosti.govresearchgate.net
PVFc is used as a binder additive in the sulfur cathode to address these issues. nih.govacs.orgosti.gov Its functions are twofold:
Ionomer for Enhanced Ionic Conductivity : PVFc enhances the mobility of lithium ions (Li+) within the cathode. nih.govacs.org X-ray photoelectron spectroscopy and ionic conductivity measurements suggest a π-cation interaction between the cyclopentadienyl (B1206354) rings of ferrocene and Li+ ions, which facilitates their transport to the sulfur reservoir. nih.govacs.orgosti.gov
Polysulfide-Confining Agent : The same π-cation interaction is effective in binding lithium polysulfides. nih.govacs.org This confinement mitigates the shuttle effect by preventing the dissolution and migration of polysulfides, leading to a significant improvement in the battery's cycle life and a reduction in capacity decay. nih.govnih.gov Research has shown that covalently anchoring ferrocene molecules onto graphene oxide can lead to an exceptionally low capacity decay rate of just 0.014% per cycle. nih.gov
Furthermore, composites of PVFc with conductive materials like reduced graphene oxide (rGO) have been developed as high-performance cathodic materials. These binder-free composites demonstrate high specific capacities and excellent cycling stability. researchgate.net
Table 1: Performance of Vinylferrocene-Based Materials in Rechargeable Batteries
| Material/System | Application | Key Performance Metric | Source(s) |
|---|---|---|---|
| Poly(vinylferrocene) (PVFc) | Cathode-active material | Capacity of 105 Ah·kg⁻¹; constant voltage around 3.5 V | researchgate.net |
| PVFc-reduced graphene oxide (rGO) composite | Cathodic material | Specific capacity density of 114 mAh g⁻¹; <5% performance decay over 300 cycles | researchgate.net |
| Ferrocene anchored on graphene oxide | Polysulfide-confining agent in Li-S battery | Capacity decay as low as 0.014% per cycle | nih.gov |
Redox-flow batteries (RFBs) store energy in liquid electrolytes, and vinylferrocene-derived polymers offer significant advantages as redox-active components in these systems. polysciences.com Scientists have developed tailor-made, water-soluble ferrocene copolymers for aqueous RFBs. pv-magazine.comresearchgate.net These polymers have demonstrated remarkable thermal stability, allowing the battery to operate efficiently at temperatures up to 60°C, which is a significant improvement over the typical 40°C limit for many aqueous systems. pv-magazine.com When tested, these ferrocene-based RFBs showed stable cycling over 100 cycles with an average coulombic efficiency exceeding 99.8%. pv-magazine.comresearchgate.net
In the domain of non-aqueous redox-flow batteries (NARFBs), which have the potential for a wider electrochemical window, a key challenge is the limited solubility of redox-active materials. figshare.comresearchgate.net To address this, multicore ferrocene derivatives have been synthesized. One such derivative, 4,4-diferrocenyl-1-(2-methoxy-ethoxy)-pentane (DFDE), exhibits an exceptionally high solubility of 4.5 M equivalent electron concentration in an ether-based solvent. figshare.comresearchgate.net This high solubility is crucial for increasing the energy density of NARFBs. When paired with N-butyl-phthalimide, a cell using this derivative showed a stable discharge voltage of approximately 1.8 V. researchgate.net
Table 2: Characteristics of Vinylferrocene-Based Redox-Flow Batteries
| Battery Type | Vinylferrocene Material | Key Advantage | Performance Data | Source(s) |
|---|---|---|---|---|
| Aqueous RFB | Water-soluble ferrocene methacrylate (B99206) copolymer | High-temperature operation | Stable cycling at 60°C; >99.8% coulombic efficiency | pv-magazine.comresearchgate.net |
Electrochemical Sensing and Biosensing Platforms
The consistent and reversible redox behavior of the ferrocene/ferrocenium couple makes vinylferrocene-based materials ideal for constructing electrochemical sensors and biosensors. pittstate.eduacs.org They are used both to modify electrode surfaces and to act as mediators for facilitating electrochemical reactions. nih.govnih.gov
Electrodes modified with poly(vinylferrocene) (PVF) are central to many sensing applications. A common and effective fabrication method is the direct electrochemical polymerization of the vinylferrocene monomer onto an electrode surface, such as glassy carbon. capes.gov.brnju.edu.cnrsc.org This is typically achieved using cyclic sweep voltammetry, where the potential is cycled to initiate the reduction of vinylferrocene, leading to the formation of a stable, electroactive polymer film on the electrode. capes.gov.brrsc.org The thickness and surface coverage of the PVF film can be precisely controlled by adjusting the number of sweep cycles during polymerization. capes.gov.brnju.edu.cn
Another approach involves creating composite electrodes. For example, PVF has been combined with multi-walled carbon nanotubes (CNTs) to create PVF/CNT electrodes. nih.gov The fabrication process can be enhanced by ultrasonication, which improves the dispersion of the PVF/CNT hybrid material. This leads to a more stable electrode with a higher number of active surface sites, which is beneficial for applications like the selective adsorption of specific ions. nih.gov
In many biosensors, the biological recognition element (e.g., an enzyme) does not efficiently communicate electronically with the electrode. mdpi.com Ferrocene-containing polymers serve as excellent redox mediators, shuttling electrons between the enzyme's active site and the electrode surface to generate a measurable signal. pittstate.edunih.gov
Copolymers of vinylferrocene are frequently used for this purpose. For instance, poly(vinylferrocene-co-acrylamide) has been employed as a diffusional redox mediator in amperometric glucose biosensors. google.com In this setup, the polymer facilitates the electron transfer from the glucose oxidase enzyme to the electrode upon the oxidation of glucose. Similarly, hydrogels made from photopolymerized poly(vinylferrocene)-poly(ethyleneglycol) have been used to entrap glutamate (B1630785) oxidase for the detection of glutamate. mdpi.com The ferrocene moieties within the hydrogel network act as mediators for the electrochemical signal. In more complex designs, ferrocene has been linked to other redox molecules like thionine (B1682319) to create dual redox mediators capable of detecting multiple analytes, such as dopamine (B1211576) and hydrogen peroxide, at different potentials. mdpi.com
Detection of Specific Analytes
The inherent electrochemical activity of the ferrocene unit makes polymers and copolymers derived from vinylferrocene excellent materials for fabricating electrochemical sensors. The principle of detection often relies on the modulation of the ferrocene/ferrocenium redox signal upon interaction with a target analyte.
Researchers have successfully developed vinylferrocene-based sensors for a variety of analytes, including biological molecules, metal ions, and anions. For instance, electroactive films of polyvinylferrocene (PVFc) have been explored for the development of glucose sensors. mdpi.com In these systems, the ferrocene derivative often acts as an electrochemical mediator, facilitating electron transfer between the enzyme (like glucose oxidase) and the electrode surface. researchgate.net
Copolymers of vinylferrocene have been synthesized to enhance selectivity and sensitivity. A copolymer of vinylferrocene and acrylamide (B121943) was developed for biosensing applications, with the method allowing for a higher ferrocene loading than previously achieved with free radical polymerization techniques. bham.ac.uk In another study, copolymers of vinylferrocene and various para-substituted N-phenylmaleimides were synthesized for the detection of dopamine. tue.nl The polymer containing a methoxy (B1213986) substituent demonstrated good sensitivity towards dopamine, although it showed significant interference from ascorbic acid when both were present. tue.nl
The versatility of vinylferrocene copolymers also extends to the detection of inorganic ions. Copolymers of vinylferrocene and vinylimidazole exhibit multiple oxidation waves in the presence of Pb²⁺ or Cd²⁺ ions or at low pH, indicating their potential for sensing these species. researchgate.net Furthermore, copolymers of vinylferrocene and styrene (B11656), denoted as P(VFc-co-St), have shown the ability to preferentially separate chromium and rhenium oxyanions from electrolyte solutions, with uptake capacities competitive with established metal-organic frameworks. rsc.org An aptamer-based sensor for glycated haemoglobin (HbA1c), a key biomarker for diabetes, was constructed by modifying an aptamer with a ferrocene group, which provided a built-in electroactive signal for detection. scispace.com
The table below summarizes several research findings on the application of vinylferrocene-derived materials in analyte detection.
| Vinylferrocene-Based Material | Target Analyte(s) | Key Research Finding(s) |
| Polyvinylferrocene (PVFc) Films | Glucose | Investigated as electroactive films for glucose sensors. mdpi.com |
| Poly(vinylferrocene-co-acrylamide) | General Analytes | New synthesis methods allow for higher ferrocene loading, enhancing biosensor performance. bham.ac.uk |
| Poly(vinylferrocene-co-dopamine) | Dopamine | The copolymer with a methoxy substituent showed good sensitivity to dopamine. tue.nl |
| Poly(vinylferrocene-co-vinylimidazole) | H⁺, Pb²⁺, Cd²⁺ | Thin films show multiple oxidation waves in the presence of these ions, enabling detection. researchgate.net |
| Poly(vinylferrocene-co-styrene) | Chromium and Rhenium Oxyanions | Demonstrates preferential separation and high uptake capacity for these anions. rsc.org |
| Ferrocene-Modified Aptamer | Glycated Haemoglobin (HbA1c) | An electrochemical aptasensor that selectively binds and detects HbA1c in a concentration-dependent manner. scispace.com |
| Ferrocene-appended chalcone (B49325) (FAC) | Copper (Cu(II)) | A voltammetric sensor designed for the selective detection of the Cu(II) ion. researchgate.net |
Catalysis and Photocatalysis
The unique electronic properties and the ability to be incorporated into stable, high-surface-area structures make vinylferrocene-derived polymers valuable in the field of catalysis. They can act as catalyst supports, participate directly in electrocatalytic reactions, or form parts of more complex photo-responsive systems.
Polyvinylferrocene and its copolymers serve as effective supports for immobilizing catalytically active species. acs.org This approach combines the catalytic activity of a metal complex or nanoparticle with the processability and stability of a polymer matrix, which can also help in catalyst recovery and reuse.
A notable example is the creation of a thermoresponsive polymer support for a ruthenium catalyst used in living radical polymerization. This support was synthesized via the copolymerization of vinylferrocene (VFc), a phosphine-pendant monomer (SDP), and a PEG-pendant methacrylate (PEGMA). The resulting polymer-supported ruthenium catalyst demonstrated high activity and allowed for the efficient removal of metal residues from the final product through simple water washing.
In another application, a poly(styrene–vinylferrocene) copolymer was used as a micropatterned catalyst to direct the formation of carbon nanotubes. This method allows for the fabrication of flexible composites where the location and density of the conductive nanotube channels can be precisely controlled using soft lithography. Furthermore, block copolymers of vinylferrocene and isoprene (B109036) can self-assemble into periodic lamellar structures. After crosslinking, the isoprene blocks act as a support for the polyvinylferrocene chains, which, upon oxidation, show catalytic activity in Michael addition reactions.
The reversible one-electron oxidation of the ferrocene (Fc) to the ferrocenium (Fc⁺) ion is the cornerstone of its application in electrocatalysis and redox catalysis. Polymers containing vinylferrocene can mediate electron transfer between an electrode and a substrate, lowering the overpotential required for a reaction.
Thin films of polyvinylferrocene (PVFc) are electroactive and can be prepared directly on an electrode surface. These modified electrodes are highly stable and their electrochemical properties can be tuned by the counter ions in the electrolyte solution. Such systems are investigated for their potential as electrocatalysts.
Vinylferrocene-containing copolymers are widely used as electron transfer mediators in biosensors. For example, a copolymer containing vinylferrocene, 2-methacryloyloxyethyl phosphorylcholine, and p-vinylphenylboronic acid was used to facilitate electron transfer on a glucose oxidase (GOx) enzyme electrode. researchgate.net The ferrocene moieties shuttle electrons between the enzyme's active site and the electrode, enabling the amperometric detection of glucose. researchgate.net The catalytic electrooxidation of morphine has also been demonstrated using a sensor based on vinylferrocene, highlighting its role in mediating oxidation reactions.
Materials that combine photo- and thermo-responsive behaviors are of great interest for creating switchable catalytic systems. While specific examples of combined photo-thermocatalytic activity involving vinylferrocene are not extensively detailed, the development of thermo-responsive catalytic systems using vinylferrocene copolymers has been reported.
A thermoresponsive polymer support was designed by copolymerizing vinylferrocene with other monomers to create a support for a ruthenium catalyst. This polymeric support was soluble in water at room temperature but transitioned to a toluene (B28343) phase at elevated temperatures. This temperature-dependent phase-switching behavior allows for the control of catalytic activity and provides a simple method for separating the catalyst from the reaction products, demonstrating a key principle in smart catalyst design.
Ferrocene derivatives are considered "privileged structures" in asymmetric catalysis due to their unique planar chirality, steric bulk, and ease of functionalization. Chiral ferrocene-based ligands, particularly those with phosphine (B1218219) or oxazoline (B21484) groups, have been successfully used in a wide array of transition metal-catalyzed asymmetric reactions, yielding products with high enantioselectivity. acs.org
While the development of chiral ligands from ferrocene is a vast field, their direct synthesis from vinylferrocene or their incorporation into a poly(vinylferrocene) backbone for asymmetric catalysis is a more specialized area. One related application involves the synthesis of degradable diblock and miktoarm star polymers. In this work, polyvinylferrocene (PVFc) was first synthesized and then functionalized to initiate the ring-opening polymerization of L-lactide, a chiral monomer. This process results in star-shaped block copolymers with a PVFc core and chiral polylactide arms, demonstrating the use of a vinylferrocene-derived polymer in creating complex chiral macromolecular architectures.
Nanotechnology and Micro/Nanopatterning
The processability and functional properties of vinylferrocene-based polymers make them highly suitable for applications in nanotechnology, including the fabrication of patterned surfaces and responsive nanoparticles.
A significant application is in the area of micro- and nanopatterning using nanoimprint lithography (NIL). While neat polyvinylferrocene was found to be unsuitable for NIL, a copolymer of vinylferrocene and methyl methacrylate (MMA) could be successfully structured into complex 3D patterns. Using thermal and reverse NIL techniques, researchers created arrays of cross-, square-, and circle-shaped columnar structures with periodicities as small as 506 nm. This work opens the door to creating redox-responsive 3D micro- and nano-objects.
Vinylferrocene-based polymers have also been used as photoresist materials in advanced lithographic techniques. Their inclusion in polymer hybrids for extreme ultraviolet lithography (EUVL) improves the thermal stability of the resist, which is crucial for fabricating ever-smaller features on semiconductors. In a different approach, a poly(styrene–vinylferrocene) copolymer was patterned using soft lithography to act as a catalyst for the spatially controlled growth of carbon nanotubes.
Beyond surface patterning, vinylferrocene polymers are used to create functional nanostructures. Block copolymers of poly(vinylferrocene)-block-poly(methyl methacrylate) self-assemble in water to form nanocapsules with a liquid core. The shells of these nanocapsules feature distinct poly(vinylferrocene) patches. The oxidation of these ferrocene patches from a hydrophobic to a hydrophilic state can be used to trigger the release of a hydrophobic payload from the nanocapsule's core, demonstrating a redox-responsive drug delivery system.
The table below highlights key research findings in the application of vinylferrocene materials in nanotechnology and patterning.
| Vinylferrocene-Based Material | Technique / Application | Key Research Finding(s) |
| Poly[(methyl methacrylate)-co-(vinylferrocene)] | Nanoimprint Lithography (NIL) | The copolymer can be patterned into 3D micro/nano-objects (crosses, squares) with periodicities down to ~500 nm. |
| Poly(styrene–vinylferrocene) copolymer | Micropatterned Catalyst | Used to control the location and density of carbon nanotubes grown on a surface. |
| Ferrocene-containing hybrid polymers | Photoresist for EUVL | The ferrocene units improve the thermal stability of the resist material for high-resolution lithography. |
| Poly(vinylferrocene)-block-poly(methyl methacrylate) | Redox-Responsive Nanocapsules | Forms patchy nanocapsules where oxidation of ferrocene triggers the release of an encapsulated hydrophobic payload. |
Fabrication of Nanocomposites
The incorporation of vinylferrocene into polymer matrices is a key strategy for developing advanced nanocomposites with tailored properties. These materials combine the processability of polymers with the unique electronic and physical characteristics of both vinylferrocene and various nanofillers.
Detailed Research Findings:
A significant area of research involves the functionalization of carbon nanotubes (CNTs) with vinylferrocene-containing polymers to enhance their dispersibility and interfacial adhesion within a polymer matrix. One method involves grafting poly(vinylferrocene-co-styrene) (poly(Vf-co-St)) onto the surface of CNTs through a ligand-exchange reaction. hep.com.cnresearchgate.net This covalent modification improves the dispersion of CNTs in solvents like anhydrous alcohol and polymer matrices such as acrylonitrile-butadiene-styrene (ABS), without damaging the inherent structure of the nanotubes. hep.com.cn For instance, poly(Vf-co-St) with a molecular weight of 1.32 × 10⁴ g/mol and a vinylferrocene content of 17.6% has been successfully grafted onto CNTs, with grafting degrees ranging from 27.1% to 79.7%. hep.com.cn
Another approach focuses on creating elastic ferrocenyl-containing silicone rubber (EFSR) nanocomposites with multi-walled carbon nanotubes (MWCNTs). researchgate.net These materials, produced via hydrosilylation reactions, exhibit properties desirable for biomedical applications like neuronal implants, including an elongation at break of approximately 80%, a tensile strength of 2.4 MPa, and semiconductor-like electrical conductivity (7 × 10⁻⁵ S cm⁻¹). researchgate.net
The fabrication techniques for creating polymer-metal nanocomposite films are diverse and include methods like electrodeposition, electrospinning, and physical vapor deposition. nih.gov These methods allow for control over the film's morphology and the dispersion of metal fillers, which is crucial for applications in energy and electronics. nih.gov For example, vinylferrocene copolymers have been used to modify carbon fibers, with grafting percentages reaching up to 46.1%, enhancing the properties of the resulting composite. researchgate.net
Table 1: Fabrication and Properties of Vinylferrocene-Based Nanocomposites
| Nanocomposite System | Fabrication Method | Key Findings & Properties | Reference |
|---|---|---|---|
| Poly(vinylferrocene-co-styrene) grafted CNTs (poly(Vf-co-St)-g-CNTs) | Ligand-exchange reaction between the ferrocene moiety and aromatic rings on CNTs. | Improved dispersibility of CNTs in solvents and polymer matrices. Grafting degree of 27.1% to 79.7%. | hep.com.cnresearchgate.net |
| Elastic Ferrocenyl-Containing Silicone Rubber (EFSR) with MWCNTs | Hydrosilylation reactions. | Elongation at break: ~80%; Tensile strength: 2.4 MPa; Electrical conductivity: 7 × 10⁻⁵ S cm⁻¹. Suitable for neuronal implants. | researchgate.net |
| CNTs-ABS Composite | Melt-compounding of ABS with poly(Vf-co-St)-g-CNTs. | Enhanced dispersion of CNTs in the ABS matrix. | hep.com.cn |
| Poly(vinylferrocene-co-methyl methacrylate) grafted Carbon Fiber | Ligand exchange reaction. | Successful grafting onto the carbon fiber surface with a grafting percentage of 46.1%. | researchgate.net |
Three-Dimensional Micro/Nanopatterning Techniques (e.g., Nanoimprint Lithography)
Nanoimprint lithography (NIL) is a high-throughput, cost-effective method for creating nanoscale patterns by mechanical deformation of a resist material. researchgate.netwikipedia.org Vinylferrocene-based copolymers have emerged as promising resist materials for NIL, enabling the fabrication of redox-responsive 3D micro- and nanostructures.
Detailed Research Findings:
While neat polyvinylferrocene has been found unsuitable for NIL, copolymers of vinylferrocene and methyl methacrylate (MMA) have been successfully patterned. researchgate.netnih.govnih.gov Researchers have synthesized an electrochemically-active poly[(methyl methacrylate)-co-(vinyl ferrocene)] (MVF) copolymer, with a VFc to MMA ratio of approximately 1:3, for use as an imprint polymer. nih.govmdpi.com This copolymer is soluble in common organic solvents like toluene, which is a prerequisite for spin-coating it onto substrates. mdpi.com
Both thermal NIL (T-NIL) and reverse NIL processes have been explored for patterning the MVF copolymer. researchgate.netmdpi.com For these processes, a master template is first created, often using electron-beam lithography, with the desired patterns. nih.govmdpi.com This master is then used to create a stamp, for example, from a hybrid polydimethylsiloxane (B3030410) (PDMS) material. researchgate.netmdpi.com
Using these techniques, various complex, non-spherical structures such as cross, square, and circle-shaped columns have been fabricated. researchgate.netnih.gov These patterns have been created in arrangements with periodicities of 3 µm, 1 µm, 542 nm, and 506 nm. nih.govnih.gov A comparison of the NIL methods revealed that thermal NIL produces better layer homogeneity over large areas, whereas reverse NIL is more effective for producing patterns with smaller feature sizes, though it can result in inhomogeneous layer quality. nih.gov The ability to pattern these vinylferrocene copolymers without additional additives opens pathways for creating redox-responsive 3D objects that could be used in sensors, data storage, or catalytic surfaces. nih.govmdpi.com
Table 2: 3D Micro/Nanopatterning of Vinylferrocene Copolymer via Nanoimprint Lithography (NIL)
| Parameter | Description | Reference |
|---|---|---|
| Material | Poly[(methyl methacrylate)-co-(vinyl ferrocene)] (MVF) with a VFc:MMA ratio of ~1:3. | nih.govmdpi.com |
| NIL Techniques | Thermal Nanoimprint Lithography (T-NIL) and Reverse Nanoimprint Lithography (R-NIL). | researchgate.netnih.govnih.gov |
| Master Template | Fabricated via electron-beam lithography with periodic cross, square, and circular structures. | nih.govmdpi.com |
| Fabricated Structures | Squares, circles, and crosses with side lengths/diameters of 506 nm, 542 nm, 1 µm, and 3 µm. | researchgate.netnih.gov |
| Process Comparison | T-NIL: Good large-area homogeneity, but incomplete transfer of small features. R-NIL: Good transfer of small features, but inhomogeneous layer quality. | nih.gov |
| Potential Applications | Redox-responsive 3D-nano/micro-objects and patterns for sensors and catalysis. | nih.govmdpi.com |
Nanocapsules and Nanogels
The stimuli-responsive nature of vinylferrocene polymers is particularly advantageous in the design of nanocarriers like nanocapsules and nanogels for controlled release applications. researchgate.netmdpi.com The ferrocene unit undergoes a reversible oxidation from a hydrophobic state to a more hydrophilic ferrocenium state, which can be triggered by chemical or electrochemical stimuli. researchgate.net
Detailed Research Findings:
Researchers have developed patchy nanocapsules using poly(vinylferrocene)-block-poly(methyl methacrylate) (PVFc-b-PMMA). acs.orgnih.gov These nanocapsules, prepared in water, consist of a hydrophobic liquid core and a shell with distinct PVFc patches (25 ± 3 nm in size) surrounded by a PMMA matrix. nih.gov The key feature of these structures is the ability to selectively oxidize the PVFc patches. This oxidation induces a hydrophobic-to-hydrophilic transition, altering the colloidal morphology and creating polar domains in the shell. acs.orgnih.gov This change in polarity can be harnessed to trigger the release of a hydrophobic payload encapsulated within the core. nih.gov Scanning electron microscopy has shown that the initially smooth nanocapsule surface develops outgrowths after oxidation with agents like KMnO₄, indicating a significant structural change. researchgate.net
Hollow polymer nanocapsules (HPNs) with a ferrocenyl shell have also been synthesized. rsc.org This process involves grafting copolymer brushes onto silica (B1680970) nanoparticle templates, crosslinking the polymer shell, and then removing the silica core. rsc.org Copolymers of a ferrocene-containing monomer and an alkyne-terminated monomer were constructed in different architectures (block and random) on the silica surface. rsc.org It was found that a random copolymer shell provided the best structural stability for forming successful hollow nanocapsules. rsc.org
Nanogels, which are cross-linked polymer networks in the nanoscale, can be designed to be stimuli-responsive. nih.govnih.gov By incorporating vinylferrocene, redox-responsive nanogels can be fabricated. nih.govnih.gov These nanogels are stable in their reduced state but can be triggered to swell or disassemble upon oxidation, facilitating the release of encapsulated molecules. nih.govnih.gov The development of such systems is highly promising for targeted drug delivery, where the higher oxidative stress environment of tumor cells could trigger drug release. nih.gov
Table 3: Characteristics of Vinylferrocene-Based Nanocarriers
| Nanocarrier Type | Polymer System | Fabrication Method | Key Features & Function | Reference |
|---|---|---|---|---|
| Patchy Nanocapsules | Poly(vinylferrocene)-block-poly(methyl methacrylate) (PVFc-b-PMMA) | Emulsion-solvent evaporation. | Shell with PVFc patches (~25 nm) in a PMMA matrix. Redox-responsive release of hydrophobic payload upon oxidation of ferrocene. | acs.orgnih.govresearchgate.net |
| Hollow Polymer Nanocapsules (HPNs) | Copolymers of poly[2-(methacryloyloxy) ethyl ferrocenecarboxylate] and poly(propargyl 4-vinylbenzyl ether). | Surface-initiated RAFT polymerization on silica templates, followed by crosslinking and template removal. | Robust hollow structure with a ferrocenyl shell. Random copolymer architecture proved most effective. | rsc.org |
| Redox-Responsive Nanogels | Cross-linked vinylferrocene-containing polymers. | Various polymerization techniques (e.g., precipitation, emulsion). | Swell or disassemble in response to oxidative stimuli, enabling controlled release of encapsulated agents. | nih.govnih.gov |
Supramolecular Chemistry and Molecular Recognition Involving Vinylferrocene
Host-Guest Chemistry with Macrocycles (e.g., Cyclodextrins, Calixarenes)
Host-guest chemistry involves the formation of inclusion complexes where a "guest" molecule, such as vinylferrocene, fits into the cavity of a larger "host" molecule. nitschkegroup-cambridge.com This non-covalent interaction is central to creating complex and functional supramolecular structures. biointerfaceresearch.com
Cyclodextrins: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them suitable hosts for nonpolar guests like ferrocene (B1249389) and its derivatives in aqueous solutions. nih.govnih.gov The formation of inclusion complexes with vinylferrocene has been explored to create redox-responsive materials. For instance, a redox-cleavable crosslinker was developed using the host-guest interaction between a methacrylate-modified β-cyclodextrin (the host) and vinylferrocene (the guest). researchgate.net The stoichiometry of these complexes depends on the size of the cyclodextrin (B1172386) cavity; β-cyclodextrin and γ-cyclodextrin typically form 1:1 complexes with ferrocene derivatives, while the smaller α-cyclodextrin forms a 2:1 complex where two host molecules encapsulate one guest. psu.edursc.org These interactions are crucial for developing systems like self-healing supramolecular polymers. researchgate.net
Calixarenes: Calixarenes are another important class of macrocycles, consisting of phenolic units linked by methylene (B1212753) bridges, which form a cup-shaped cavity. rsc.org Their structure can be readily modified to tune their recognition properties. nih.govresearchgate.net Ferrocene-functionalized calixarenes have been synthesized to act as receptors in molecular recognition and sensing. rsc.org These constructs combine the pre-organized cavity of the calixarene (B151959) with the electrochemical activity of the ferrocene unit. For example, disulfide-functionalized mono- and bis-ferrocene calix nih.govarene receptors have been prepared for the fabrication of self-assembled monolayer (SAM) redox-active anion sensors. rsc.org
Interactive Table 7.1.1: Research Findings on Vinylferrocene Host-Guest Chemistry
| Host Macrocycle | Guest Moiety | Key Finding | Application | Reference |
|---|---|---|---|---|
| β-Cyclodextrin (modified) | Vinylferrocene | Formation of a redox-cleavable crosslinker based on host-guest interactions. | Redox-responsive microgels. | researchgate.net |
| Poly(acrylic acid) with Ferrocene | β-Cyclodextrin | Creation of a redox-responsive supramolecular polymer that self-assembles into nanoparticles. | Self-degradable and self-healable materials. | researchgate.net |
| α-Cyclodextrin | Ferrocene derivatives | Forms a 2:1 host-guest complex. | Basic supramolecular assembly. | rsc.org |
| β-Cyclodextrin | Ferrocene derivatives | Forms a 1:1 host-guest complex. | Basic supramolecular assembly. | rsc.org |
| Calix nih.govarene (functionalized) | Ferrocene | Synthesis of receptors for anion sensing. | Electrochemical sensors. | rsc.org |
Redox Control in Supramolecular Assemblies
The ability to switch the ferrocene unit between its neutral (ferrocene, Fc) and oxidized (ferrocenium, Fc+) states is a cornerstone of its use in dynamic supramolecular systems. rsc.org This oxidation process alters the electronic properties, solubility, and binding affinity of the ferrocene guest, allowing for external control over the assembly and disassembly of the supramolecular structure. rsc.orgnih.gov
When a ferrocene derivative is encapsulated within a host molecule, its oxidation to the more hydrophilic and positively charged ferrocenium (B1229745) ion can lead to its expulsion from the hydrophobic cavity of the host. rsc.orgresearchgate.net This reversible process can be triggered by applying an electrochemical potential. This principle has been used to design redox-responsive supramolecular polymers and gels. researchgate.netresearchgate.net For example, a supramolecular polymer based on poly(acrylic acid) decorated with ferrocene and cross-linked by β-cyclodextrin can be degraded upon oxidation and can self-heal when the ferrocene is reduced back to its neutral state. researchgate.net Similarly, the oxidation of a ferrocene-containing ureidopyrimidone (B8570159) unit can disrupt the hydrogen-bonding-driven dimerization, suggesting a way to create redox-responsive supramolecular polymers. researchgate.net In another application, the electrochemical oxidation of poly(vinylferrocene) (PVFc) from the neutral ferrocene to the cationic ferrocenium form is used to drive the incorporation of perrhenate (B82622) anions into the polymer film for separation purposes. ornl.gov
Interactive Table 7.2.1: Examples of Redox Control in Vinylferrocene-based Assemblies
| System | Stimulus | Response | Application | Reference |
|---|---|---|---|---|
| Ferrocene-decorated PAA and β-CD | Chemical Oxidation (e.g., H₂O₂) | Disassembly of nanoparticles due to expulsion of oxidized ferrocene from β-CD cavity. | Controlled release, degradable materials. | researchgate.net |
| Ferrocene-ureidopyrimidone (UPy) | Electrochemical Oxidation | Potential disruption of the UPy dimer upon oxidation of the ferrocene moiety. | Redox-switchable polymers and gels. | researchgate.net |
| Poly(vinylferrocene) film | Electrochemical Oxidation (at 0.9 V) | Oxidation of Fe(II) to Fe(III) facilitates incorporation of ReO₄⁻ anions. | Anion separation. | ornl.gov |
| Ferrocene-linked C₆₀ on a porphyrin array | Electrochemical Potential | Clear electrochemical redox reaction of the ferrocene group is observed, indicating control of molecular orientation. | Molecular electronics, sensors. | nih.gov |
Anion Recognition and Sensing
Vinylferrocene and its derivatives are widely used in the design of electrochemical sensors for anions. These sensors typically consist of a ferrocene unit (the redox-active reporter) linked to a specific anion-binding site (the receptor). The binding of an anion to the receptor site through interactions like hydrogen bonding causes a change in the electronic environment around the ferrocene core. acs.orgmdpi.com This perturbation is detected as a shift in the ferrocene/ferrocenium redox potential during electrochemical measurements, such as cyclic voltammetry. rsc.orgmdpi.com
Receptors are often designed with urea (B33335) or amide groups that can form hydrogen bonds with anions like phosphate (B84403), fluoride, or acetate (B1210297). acs.orgmdpi.com For instance, ferrocenyl derivatives containing urea moieties have shown significant negative potential shifts in the Fc/Fc+ redox couple upon interaction with anions such as H₂PO₄⁻, F⁻, and AcO⁻. mdpi.com The selectivity of the sensor can be tuned by modifying the structure of the binding pocket. Ferrocene-calixarene conjugates have also been employed, where the calixarene's pre-organized cavity enhances binding affinity and selectivity, leading to amplified sensing signals, especially when immobilized on electrode surfaces as self-assembled monolayers. rsc.org
Interactive Table 7.3.1: Performance of Vinylferrocene-based Anion Sensors
| Receptor Type | Target Anion | Method | Key Result (Potential Shift, ΔE₁/₂) | Reference |
|---|---|---|---|---|
| Ferrocenyl-urea derivative (45) | Dihydrogen phosphate (H₂PO₄⁻) | Cyclic Voltammetry | 155 mV | mdpi.com |
| Ferrocenyl-urea derivative (45) | Acetate (AcO⁻) | Cyclic Voltammetry | 175 mV | mdpi.com |
| Amine-functionalized Fc receptor (65) | Phosphate anions | Cyclic Voltammetry | ~100 mV | mdpi.com |
| Azacyclophane Fc receptor (62) | Sulfate (SO₄²⁻) | Cyclic Voltammetry | 54 mV (at pH 4) | mdpi.com |
| Ferrocene-calix nih.govarene urea (17) on Au | Perrhenate (ReO₄⁻) | Cyclic Voltammetry (SAM) | Enhanced cathodic shift compared to solution. | rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
